N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide
Description
N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a synthetic small molecule characterized by a benzo[d]thiazole core substituted with a carboxamide group at position 4. The carboxamide nitrogen is further functionalized with a 2-hydroxypropyl linker bearing a biphenyl moiety. The hydroxypropyl spacer may enhance solubility or facilitate hydrogen bonding, critical for bioavailability .
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-23(27,19-10-7-17(8-11-19)16-5-3-2-4-6-16)14-24-22(26)18-9-12-20-21(13-18)28-15-25-20/h2-13,15,27H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXOOVYDQAMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(C3=CC=C(C=C3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a carboxylic acid derivative under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated benzo[d]thiazole.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is typically added via an alkylation reaction using an appropriate epoxide or halohydrin.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the benzo[d]thiazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl and benzo[d]thiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing inhibitors of enzymes such as cyclooxygenase (COX) and other targets involved in inflammation and cancer.
Biological Studies: Used in studying the interactions with biological macromolecules, including proteins and nucleic acids.
Material Science:
Mechanism of Action
The mechanism of action of N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and benzo[d]thiazole moieties facilitate binding to hydrophobic pockets, while the hydroxypropyl and carboxamide groups can form hydrogen bonds and other interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Functional Groups
Key Observations :
- The benzo[d]thiazole core in the target compound offers a rigid, aromatic system with a sulfur atom, contrasting with the benzimidazole in , which contains two nitrogen atoms capable of hydrogen bonding. This difference may influence binding specificity in biological targets.
- The hydroxypropyl linker introduces a polar moiety absent in the benzimidazole derivative , which may improve aqueous solubility.
Spectral and Tautomeric Behavior
Table 2: IR Spectral Data Comparisons
Key Observations :
- The absence of tautomerism in the target compound (unlike triazole-thiones ) simplifies its spectroscopic characterization and stability profile.
- Shared C=O and N-H stretches across carboxamide-containing compounds suggest similar hydrogen-bonding capabilities, critical for molecular recognition.
Reactivity Differences :
- The hydroxyl group in the target compound may undergo esterification or glycosylation, a feature absent in the compared compounds.
Table 3: Hypothetical Property Comparisons*
*Based on structural analogs and substituent effects.
Key Observations :
- The biphenyl group in the target compound may enhance binding to hydrophobic pockets but could increase CYP450-mediated metabolism risk.
- The hydroxyl group improves solubility relative to benzimidazole derivatives, which rely on alkyl chains for modulation .
Biological Activity
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
- Molecular Formula : C20H19N1O2S1
- Molecular Weight : 341.44 g/mol
- CAS Number : 1396852-64-4
- Structure : The compound features a benzo[d]thiazole core, which is known for its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[d]thiazole have shown promising results against various cancer cell lines.
- Mechanism of Action : The proposed mechanisms include the inhibition of cell proliferation and induction of apoptosis via various pathways such as the p53 pathway and caspase activation.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties.
- Case Study : A study on pyrrole benzamide derivatives reported MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory and Antioxidant Properties
The compound may also possess anti-inflammatory and antioxidant effects, which are crucial in preventing chronic diseases.
- Research Findings : Compounds derived from benzo[d]thiazole have been noted for their ability to scavenge free radicals and inhibit inflammatory cytokines, suggesting potential therapeutic benefits in inflammatory diseases .
Biological Activity Summary Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | MIC against S. aureus: 3.12 μg/mL | |
| Anti-inflammatory | Inhibition of cytokines | |
| Antioxidant | Free radical scavenging |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship can provide insights into optimizing the biological activity of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Benzo[d]thiazole core | Essential for anticancer activity |
| Hydroxypropyl group | Enhances solubility and bioavailability |
| Biphenyl moiety | Contributes to antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
